Bicyclo(7.2.0)undec-4-en-3-one, 2-(acetyloxy)-4,11,11-trimethyl-8-methylene-, (1R-(1R*,2R*,4E,9S*))-
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Overview
Description
Bicyclo(7.2.0)undec-4-en-3-one, 2-(acetyloxy)-4,11,11-trimethyl-8-methylene-, (1R-(1R*,2R*,4E,9S*))- is a complex organic compound with a unique bicyclic structure. This compound is characterized by its multiple functional groups, including an acetyloxy group, a methylene group, and a trimethyl-substituted bicyclic framework. The stereochemistry of the compound is specified by the (1R-(1R*,2R*,4E,9S*))- configuration, indicating the spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(7.2.0)undec-4-en-3-one, 2-(acetyloxy)-4,11,11-trimethyl-8-methylene-, (1R-(1R*,2R*,4E,9S*))- typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the bicyclic core, introduction of the acetyloxy group, and the addition of the methylene and trimethyl groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods like chromatography and crystallization to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Bicyclo(7.2.0)undec-4-en-3-one, 2-(acetyloxy)-4,11,11-trimethyl-8-methylene-, (1R-(1R*,2R*,4E,9S*))- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as solvent choice, temperature, and reaction time are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Bicyclo(7.2.0)undec-4-en-3-one, 2-(acetyloxy)-4,11,11-trimethyl-8-methylene-, (1R-(1R*,2R*,4E,9S*))- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and studying enzyme-substrate interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Bicyclo(7.2.0)undec-4-en-3-one, 2-(acetyloxy)-4,11,11-trimethyl-8-methylene-, (1R-(1R*,2R*,4E,9S*))- involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups and stereochemistry play a crucial role in determining its binding affinity and specificity. Pathways involved may include enzyme inhibition, receptor activation, or modulation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- Bicyclo(7.2.0)undec-4-en-3-one, 2-hydroxy-4,11,11-trimethyl-8-methylene-, (1R-(1R,2R,4E,9S*))-**
- Bicyclo(7.2.0)undec-4-en-3-one, 2-(methoxy)-4,11,11-trimethyl-8-methylene-, (1R-(1R,2R,4E,9S*))-**
Uniqueness
The uniqueness of Bicyclo(7.2.0)undec-4-en-3-one, 2-(acetyloxy)-4,11,11-trimethyl-8-methylene-, (1R-(1R*,2R*,4E,9S*))- lies in its specific functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity compared to similar compounds. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
62346-20-7 |
---|---|
Molecular Formula |
C17H24O3 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
[(1R,2R,4E,9S)-4,11,11-trimethyl-8-methylidene-3-oxo-2-bicyclo[7.2.0]undec-4-enyl] acetate |
InChI |
InChI=1S/C17H24O3/c1-10-7-6-8-11(2)15(19)16(20-12(3)18)14-13(10)9-17(14,4)5/h8,13-14,16H,1,6-7,9H2,2-5H3/b11-8+/t13-,14+,16-/m1/s1 |
InChI Key |
SXWKLEULMBLXJM-PCRFWOPQSA-N |
SMILES |
CC1=CCCC(=C)C2CC(C2C(C1=O)OC(=O)C)(C)C |
Isomeric SMILES |
C/C/1=C\CCC(=C)[C@H]2CC([C@@H]2[C@H](C1=O)OC(=O)C)(C)C |
Canonical SMILES |
CC1=CCCC(=C)C2CC(C2C(C1=O)OC(=O)C)(C)C |
Origin of Product |
United States |
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